An In-depth Technical Guide to 1H,1H-Perfluoro-n-decyl methacrylate: Properties, Polymerization, and Advanced Applications
An In-depth Technical Guide to 1H,1H-Perfluoro-n-decyl methacrylate: Properties, Polymerization, and Advanced Applications
This guide provides a comprehensive technical overview of 1H,1H-Perfluoro-n-decyl methacrylate (PFDMA), a fluorinated monomer of significant interest in materials science, drug development, and advanced coatings. We will delve into its fundamental chemical and physical properties, explore its polymerization behavior, and discuss its critical role in creating materials with exceptionally low surface energy, hydrophobicity, and chemical resistance. This document is intended for researchers, scientists, and professionals seeking to leverage the unique characteristics of PFDMA in their work.
Core Physicochemical Characteristics
1H,1H-Perfluoro-n-decyl methacrylate is distinguished by its long perfluorinated side chain, which dictates its unique material properties. The presence of the methacrylate group allows it to be readily polymerized into a variety of architectures. The segregation of the hydrocarbon backbone from the low-energy fluorinated side chains in the resulting polymer drives the self-organization responsible for its exceptional surface properties.
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₇F₁₉O₂ | [1][2] |
| Molecular Weight | 568.178 g/mol | [2] |
| CAS Number | 23069-32-1 | [1][2] |
| Physical State | Clear Liquid | [1][2] |
| Density | 1.569 g/mL | [2] |
| Refractive Index (n20/D) | 1.3338 | [1] |
| Boiling Point | 77 °C at 1 mmHg | [1][2] |
| Solubility | Insoluble in water | [1] |
| Surface Energy (Polymer) | Exceptionally low (reported as low as 3.5 mN·m⁻¹) | [3] |
| Glass Transition Temp (Tg) (Polymer) | ~40 °C | [4] |
Synthesis and Polymerization: From Monomer to Functional Polymer
The utility of PFDMA is realized through its polymerization into poly(1H,1H-Perfluoro-n-decyl methacrylate) or p(PFDMA). This process can be achieved through various methods, most commonly free-radical polymerization.
Conceptual Monomer Synthesis
The synthesis of PFDMA typically involves the esterification of methacrylic acid or one of its derivatives (like methacryloyl chloride) with the corresponding fluorinated alcohol, 1H,1H-perfluoro-n-decanol. This reaction couples the polymerizable methacrylate headgroup to the functional perfluoroalkyl tail.
Caption: Conceptual workflow for the synthesis of PFDMA monomer.
Polymerization of PFDMA
PFDMA can be polymerized using standard free-radical techniques. The choice of initiator and reaction conditions allows for control over the polymer's molecular weight and architecture. A notable method for creating thin films is initiated Chemical Vapor Deposition (iCVD), where the monomer and an initiator are introduced into a vacuum chamber to form a conformal polymer coating on a substrate.[3][5] This solvent-free method is ideal for functionalizing surfaces without altering the bulk properties of the underlying material.
The resulting polymer, p(PFDMA), is known for its ordered, lamellar structure. The long, rigid perfluorinated side chains self-assemble into crystalline domains, a phenomenon that is critical to achieving a low-energy surface.[5]
Caption: General workflow for free-radical solution polymerization of PFDMA.
Protocol: Example Free-Radical Solution Polymerization
This protocol is a representative example and must be adapted and optimized for specific experimental goals and safety contexts.
-
Preparation: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve a specific amount of PFDMA monomer in a suitable fluorinated solvent.
-
Inerting: Purge the solution with dry nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Add a calculated amount of a free-radical initiator (e.g., Azobisisobutyronitrile - AIBN). The monomer-to-initiator ratio is a critical parameter for controlling the final molecular weight of the polymer.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) under a continuous nitrogen blanket. Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours).
-
Termination & Precipitation: Cool the reaction vessel to room temperature. Precipitate the resulting p(PFDMA) polymer by slowly adding the solution to a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified p(PFDMA) under vacuum at a moderate temperature until a constant weight is achieved.
Advanced Applications in Drug Development and Materials Science
The unique properties of p(PFDMA), primarily its low surface energy and hydrophobicity, make it a valuable material for a range of specialized applications.[4]
-
Hydrophobic and Anti-Fouling Coatings: PFDMA-based polymers are used to create highly water and oil-repellent surfaces.[4] In the context of drug development and biomedical devices, these coatings can significantly reduce non-specific protein adsorption and bacterial adhesion, thereby preventing biofouling on implants, catheters, and diagnostic tools.
-
Drug Delivery Vehicles: As a precursor, PFDMA can be used to synthesize nanoparticles capable of acting as drug carriers. The fluorinated nature of these particles can enhance their stability and influence their interaction with biological barriers. Notably, certain fluorinated nanoparticles have demonstrated the ability to cross the blood-brain barrier, opening avenues for targeted delivery of neuroprotective agents.
-
Biomedical and Dental Materials: In fields like dentistry and contact lens manufacturing, PFDMA is incorporated into materials to enhance biocompatibility, reduce surface friction, and prevent deposit formation.[4] Its chemical stability and low adhesion properties are highly desirable in these applications.[4]
Caption: Side-chain self-assembly of p(PFDMA) at an interface.
Safety, Handling, and Toxicology
As with any chemical, proper handling of 1H,1H-Perfluoro-n-decyl methacrylate is essential. It is classified as a substance that requires careful management in a laboratory setting.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
-
Toxicological Context: While specific toxicological data for PFDMA is limited in the provided search results, methacrylates as a class have been studied extensively. The toxicity of methacrylate monomers can vary significantly based on their chemical structure.[7][8][9] It is crucial to handle the monomer with care to minimize exposure, as unpolymerized methacrylates can be irritants and sensitizers.[8] The final, polymerized form is generally considered to have high biocompatibility.[4]
Conclusion
1H,1H-Perfluoro-n-decyl methacrylate is a highly specialized monomer that provides a direct pathway to materials with exceptionally low surface energy and high chemical stability. Its utility in creating hydrophobic, oleophobic, and anti-fouling surfaces has cemented its importance in advanced coatings, biomedical devices, and specialized electronics. For researchers in drug development, the potential of p(PFDMA)-based nanoparticles to create novel delivery systems, particularly for challenging targets like the central nervous system, represents an exciting and active area of investigation. A thorough understanding of its polymerization behavior and safety protocols is paramount to successfully harnessing the unique and powerful properties of this fluorinated material.
References
-
PubChem. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
- Coclite, A. M., et al. (2018). Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. Macromolecules.
- Shafrin, E. G., & Zisman, W. A. (1995). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements. Langmuir.
-
ResearchGate. (2025). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. Retrieved from [Link]
- Alifui-Segbaya, F., et al. (2018). Toxicological assessment of additively manufactured methacrylates for medical devices in dentistry.
-
ResearchGate. (2025). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Part 3. Copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate and 2,2,2-trifluoroethyl methacrylate with butyl methacrylate | Request PDF. Retrieved from [Link]
-
DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]
- Stoykov, S. (n.d.). Biocompatibility of materials and products used in medicine and dental medicine.
- Leggat, P. A., & Kedjarune, U. (2003). Toxicity of methyl methacrylate in dentistry.
- Wiley Online Library. (n.d.). Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect.
-
Taylor & Francis eBooks. (n.d.). Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl acrylate. Retrieved from [Link]
-
MDPI. (n.d.). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. Retrieved from [Link]
- Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.
- NPL Publications. (2022). Integrated molecular dynamics and experimental approach to characterize low-free-energy perfluoro-decyl-acrylate (PFDA)
- Semantic Scholar. (2019). The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds.
- Durham E-Theses. (n.d.).
-
ResearchGate. (n.d.). Phase Behavior and Particle Formation of Poly (1H,1H‐dihydrofluorooctyl Methacrylate) in Supercritical CO2 | Request PDF. Retrieved from [Link]
- Accu Dyne Test. (n.d.).
Sources
- 1. exfluor.com [exfluor.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. polysciences.com [polysciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H,1H-Perfluoro-n-decyl acrylate | C13H5F19O2 | CID 2760316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicological assessment of additively manufactured methacrylates for medical devices in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of methyl methacrylate in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
